N-Adipoylglycine
Description
N-Adipoylglycine is an N-acylated glycine derivative where the acyl group is derived from adipic acid (a six-carbon dicarboxylic acid). Structurally, it consists of a glycine molecule linked via an amide bond to the adipoyl moiety. These compounds are widely used in biochemical research, drug development, and industrial applications due to their amphiphilic nature, which enables interactions with biological membranes or synthetic matrices .
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(2,7-dioxoazepan-1-yl)acetic acid |
InChI |
InChI=1S/C8H11NO4/c10-6-3-1-2-4-7(11)9(6)5-8(12)13/h1-5H2,(H,12,13) |
InChI Key |
JAXJZJITNYQKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(C(=O)C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Adipoylglycine can be synthesized through various chemical reactions involving adipic acid and glycine. One common method involves the reaction of adipic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Adipoylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound typically yields carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
N-Adipoylglycine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-Adipoylglycine involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor (Bronsted base). This property allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Chain Length and Hydrophobicity : this compound’s shorter acyl chain (C6) confers moderate hydrophobicity compared to the highly lipophilic N-Lauroylglycine (C12) and N-Arachidonylglycine (C20). The aromatic N-Phthaloylglycine exhibits distinct solubility due to its rigid bicyclic structure .
- Functional Applications: N-Lauroylglycine: Used in membrane permeability studies due to its surfactant-like properties . N-Arachidonylglycine: Acts as a lipid signaling molecule, modulating cannabinoid receptors . N-Phthaloylglycine: Employed in organic synthesis as a protective group or intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
